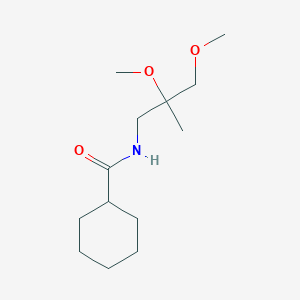

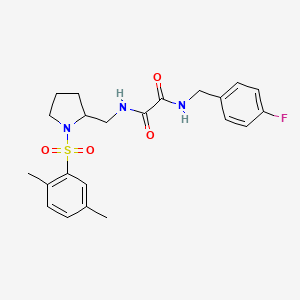

![molecular formula C20H18FN3O2S B2650271 8-fluoro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034533-61-2](/img/structure/B2650271.png)

8-fluoro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure analysis would involve understanding the 3D conformation of the molecule, the hybridization of the atoms, and the polarity of the bonds. The presence of electronegative atoms like fluorine would create regions of high electron density and could result in a polar molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the fluorine atom might be susceptible to nucleophilic substitution reactions. The carbonyl group could undergo addition reactions, and the phenylthio group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and pKa, would be influenced by its molecular structure. For example, the presence of polar groups could enhance solubility in polar solvents .Aplicaciones Científicas De Investigación

Anti-HIV Activity

Scientific Field

Medicinal Chemistry and Pharmacology

Application Summary

This compound has been investigated for its potential anti-HIV properties. The structural resemblance to purines and the presence of a pyrrolo[2,3-d]pyrimidine moiety, which is found in some antibiotics, suggest that it could interfere with viral replication mechanisms.

Experimental Methods

Researchers utilized a cyclocondensation reaction of amino-pyrrole-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol. The synthesized compounds were then tested for their efficacy against HIV in vitro.

Results

The compounds showed promising results, with certain derivatives exhibiting significant inhibitory activity against the HIV virus. The specific activities and IC50 values were reported, indicating the potential for further development into therapeutic agents .

Antifungal Activity

Scientific Field

Agricultural Chemistry

Application Summary

Derivatives of this compound have been synthesized and tested for their antifungal activity, particularly against Pyricularia oryzae, a pathogen that affects rice crops.

Experimental Methods

A series of novel carbonate derivatives were designed and synthesized. Bioassay results were obtained by applying the compounds to cultures of P. oryzae and measuring the inhibition of fungal growth.

Results

Some derivatives exhibited good activity against P. oryzae, with one compound, in particular, showing better activity than the control substance, tebufloquin. The results included measurements of protective and curative activity at various concentrations .

Organic Synthesis Intermediate

Scientific Field

Organic Chemistry

Application Summary

The compound serves as an intermediate in organic synthesis processes, potentially useful in the development of various pharmaceuticals.

Experimental Methods

The compound’s synthesis involved standard organic reactions, with careful control of reaction conditions to ensure the correct formation of the desired product.

Results

The compound was successfully synthesized and characterized, confirming its potential as a versatile intermediate for further chemical transformations .

Antiangiogenic Activity

Scientific Field

Cancer Research

Application Summary

The compound’s derivatives have been explored for their antiangiogenic activity, which could be beneficial in hindering tumor growth by preventing the formation of new blood vessels.

Experimental Methods

In vitro assays were conducted to test the ability of the compound to inhibit endothelial cell proliferation, a key process in angiogenesis.

Results

Preliminary data indicated that certain derivatives could effectively inhibit endothelial cell proliferation, suggesting a potential role in cancer therapy .

Adenosine Receptor Antagonism

Scientific Field

Neuropharmacology

Application Summary

Some derivatives of the compound are being studied as selective A1-adenosine receptor antagonists, which could have implications in treating neurological disorders.

Experimental Methods

Synthesized compounds were tested for their binding affinity to the A1-adenosine receptor using radioligand binding assays.

Results

The studies found that specific substitutions on the compound enhanced its affinity for the A1 receptor, providing a starting point for the development of new drugs .

Antibacterial Activity

Scientific Field

Microbiology

Application Summary

Research has been conducted on the antibacterial properties of the compound, with a focus on its effectiveness against various bacterial strains.

Experimental Methods

The compound was tested against a panel of bacteria using standard microbiological techniques, such as disk diffusion and MIC determination.

Results

The compound demonstrated moderate to high antibacterial activity against several bacterial strains, warranting further investigation into its potential as an antibacterial agent .

Direcciones Futuras

Propiedades

IUPAC Name |

13-fluoro-5-(3-phenylsulfanylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2S/c21-14-6-7-18-22-17-8-10-23(13-16(17)20(26)24(18)12-14)19(25)9-11-27-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVZEXGCXXXSRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CCSC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

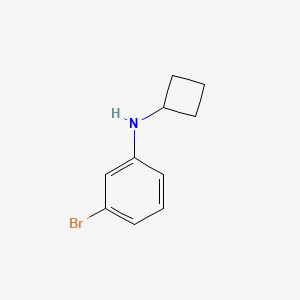

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2650196.png)

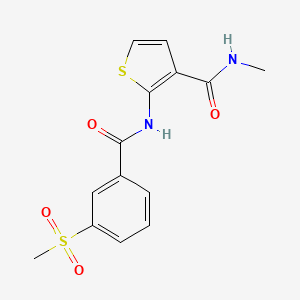

![2-Chloro-1-ethyl-1H-benzo[d]imidazole](/img/structure/B2650197.png)

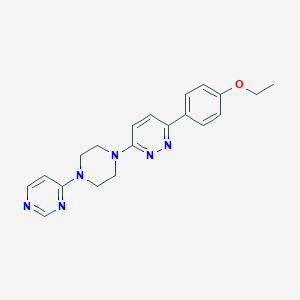

![2-[2-(2,2-Dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B2650204.png)

![5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2650206.png)

![N-(4-Chloro-2-fluorophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2650208.png)

![N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride](/img/structure/B2650210.png)